Methylphenylsilane is an organosilicon compound with the molecular formula C₇H₉Si. It consists of a silicon atom bonded to a methyl group and a phenyl group. The structure can be represented as follows:
textCH3 | C6H5-Si
This compound is notable for its unique properties, including its ability to participate in various
The synthesis of methylphenylsilane can be achieved through several methods:
Methylphenylsilane has several applications across different fields:
Interaction studies involving methylphenylsilane primarily focus on its reactivity with other compounds rather than biological interactions. Its ability to form complexes with metals has been explored, particularly in catalysis and material synthesis. The interactions with zirconium-based compounds have been noted for producing hybrid materials with enhanced refractive indices .
Methylphenylsilane shares similarities with several other organosilicon compounds. Here are some comparable compounds:
Compound | Structure | Unique Features |
---|---|---|
Trimethylsilane | (CH₃)₃Si | Simple structure; widely used as a silane source. |
Phenyltrimethoxysilane | C₆H₅Si(OCH₃)₃ | Contains methoxy groups; used in surface modifications. |
Dimethylphenylsilane | (CH₃)₂C₆H₅Si | Two methyl groups; different reactivity profile compared to methylphenylsilane. |
Methylphenylsilane is unique due to its balance between hydrophobic phenyl groups and hydrophilic silanol functionalities, making it versatile for various applications in materials science compared to its counterparts.
Methylphenylsilane represents a fundamental organosilicon compound with the molecular formula C₇H₁₀Si, featuring a silicon atom bonded to a phenyl group, a methyl group, and two hydrogen atoms [1] [2] [3]. The compound exhibits tetrahedral geometry around the central silicon atom, consistent with sp³ hybridization patterns observed in organosilicon chemistry [1]. The molecular weight is precisely 122.24 g/mol, with an exact mass of 122.055177 atomic mass units [3] [5].
The silicon-carbon bonds in methylphenylsilane demonstrate distinct characteristics compared to conventional carbon-carbon bonds [26]. The silicon-phenyl bond exhibits enhanced stability due to the extended π-conjugation between the aromatic system and the silicon d-orbitals [8]. The silicon-methyl bond length is approximately 1.87 Å, which is significantly longer than typical carbon-carbon bonds due to the larger atomic radius of silicon [26]. These silicon-carbon bonds are notably less polar than carbon-oxygen bonds, contributing to the compound's chemical inertness and resistance to hydrolysis under neutral conditions [26].
The electronic environment around silicon in methylphenylsilane shows increased electron density due to the electron-donating nature of both the methyl and phenyl substituents [13]. Bond dissociation energy calculations indicate that the silicon-phenyl bond requires more energy to break than the silicon-methyl bond, reflecting the aromatic stabilization effect [8].
The two silicon-hydrogen bonds in methylphenylsilane exhibit remarkable reactivity characteristics that distinguish them from conventional carbon-hydrogen bonds [8]. These bonds demonstrate enhanced susceptibility to nucleophilic attack due to the lower electronegativity of silicon compared to carbon [8]. The silicon-hydrogen bonds show characteristic stretching frequencies in infrared spectroscopy at approximately 2100-2200 cm⁻¹, which is significantly lower than typical carbon-hydrogen stretching frequencies [28].
Experimental studies reveal that the silicon-hydrogen bonds undergo facile cleavage under various reaction conditions [8]. The compound participates in hydrosilylation reactions where the silicon-hydrogen bonds add across unsaturated carbon-carbon bonds [24]. Additionally, these bonds exhibit sensitivity to both electrophilic and nucleophilic reagents, making methylphenylsilane a versatile intermediate in organosilicon synthesis [8].
The reactivity profile of the silicon-hydrogen bonds is influenced by the electronic effects of the phenyl and methyl substituents [9]. The phenyl group provides resonance stabilization to silicon-centered radicals formed during bond cleavage reactions, while the methyl group contributes inductive effects that modulate the overall reactivity [9].
The phenyl ring in methylphenylsilane exerts significant electronic influence on the silicon center through both inductive and resonance mechanisms [11] [12]. The aromatic system functions as a moderately electron-withdrawing group through inductive effects while simultaneously providing electron density through resonance donation [11]. This dual electronic character results in a Hammett sigma value of approximately 0.06 for the meta position and -0.01 for the para position, indicating minimal net electronic impact under normal conditions [12].
The phenyl ring's electronic effects become more pronounced during chemical transformations involving the silicon center [13]. In reactions forming carbocationic intermediates, the phenyl group demonstrates enhanced ability to stabilize positive charge through resonance delocalization [12]. The aromatic system also influences the chemical shift of the silicon nucleus in ²⁹Si nuclear magnetic resonance spectroscopy, contributing to the characteristic downfield shift observed for phenyl-substituted silanes [41].
Research indicates that the phenyl ring electronic effects are sensitive to substituent modifications on the aromatic system [13]. Electron-donating substituents on the phenyl ring enhance the overall electron density at silicon, while electron-withdrawing groups have the opposite effect [13].
Methylphenylsilane exhibits distinctive thermodynamic properties that reflect its organosilicon nature [15]. The compound has a boiling point of 140-143°C at 751 mmHg, indicating moderate volatility [2] [5]. The density at 25°C is 0.89 g/mL, which is typical for organosilicon compounds containing aromatic substituents [2] [5]. The flash point is notably low at 25°C in closed cup conditions, indicating significant volatility at ambient temperatures [2].
Property | Value | Units |
---|---|---|
Molecular Weight | 122.24 | g/mol |
Density (25°C) | 0.89 | g/mL |
Boiling Point | 140-143 | °C |
Flash Point | 25 | °C |
Vapor Pressure (25°C) | 7.8±0.2 | mmHg |
Refractive Index | 1.506 | n₂₀/D |
The vapor pressure of methylphenylsilane at 25°C is 7.8±0.2 mmHg, indicating substantial volatility at room temperature [5]. The logarithmic partition coefficient (LogP) is 0.53, suggesting moderate lipophilicity and limited water solubility [5]. These thermodynamic parameters indicate that methylphenylsilane behaves as a moderately volatile organic compound with properties intermediate between purely aliphatic and aromatic systems [15].
Nuclear magnetic resonance spectroscopy provides detailed structural information for methylphenylsilane [17]. In ¹H nuclear magnetic resonance, the phenyl protons appear as a characteristic multiplet around 7.27 ppm, consistent with aromatic proton chemical shifts [11]. The methyl protons attached to silicon resonate at approximately 0.5-1.0 ppm, while the silicon-bound hydrogen atoms appear as a distinct signal around 4-5 ppm [17].
²⁹Si nuclear magnetic resonance spectroscopy reveals the silicon environment in methylphenylsilane [41]. The ²⁹Si nucleus, with its 4.68% natural abundance and spin-½ characteristics, provides sharp resonance lines that are diagnostic for the silicon chemical environment [41]. The chemical shift range for organosilicon compounds spans from -346 to 173 ppm, with methylphenylsilane appearing in the region typical for alkyl-aryl substituted silanes [41].
Infrared spectroscopy shows characteristic absorption bands that identify the functional groups present in methylphenylsilane [28]. The silicon-hydrogen stretching vibrations appear at 2100-2200 cm⁻¹, while aromatic carbon-hydrogen stretches occur at 3000-3100 cm⁻¹ [28]. Aliphatic carbon-hydrogen stretching from the methyl group is observed at 2850-3000 cm⁻¹, and aromatic carbon-carbon vibrations appear at 1450-1600 cm⁻¹ [28].
Mass spectrometry fragmentation patterns reveal the structural features of methylphenylsilane [42]. The molecular ion peak appears at m/z 122, corresponding to the intact molecule [42]. Common fragmentation pathways include loss of hydrogen atoms, loss of the phenyl group, and elimination of molecular hydrogen [42]. The fragmentation behavior provides insights into the relative bond strengths and preferred cleavage pathways under electron impact conditions [42].
Methylphenylsilane demonstrates limited solubility in water due to its hydrophobic character and the absence of hydrogen-bonding functional groups [39]. The compound shows excellent solubility in common organic solvents including chloroform, dichloroethane, benzene, diethyl ether, acetone, dioxane, and tetrahydrofuran [39]. This solubility pattern is characteristic of moderately polar organosilicon compounds with significant hydrocarbon character [39].
The solution behavior of methylphenylsilane is influenced by the electronic properties of both the phenyl and methyl substituents [38]. In polar solvents, the compound may exhibit weak dipolar interactions due to the polarizable nature of the silicon-carbon bonds [38]. The phenyl ring contributes to π-π stacking interactions in aromatic solvents, while the silicon center can participate in weak coordinate interactions with Lewis basic solvents [38].
Hydrolytic sensitivity represents an important aspect of methylphenylsilane solution behavior [39]. The compound shows moderate hydrolytic sensitivity, classified as level 3, indicating reaction with aqueous base but stability under neutral aqueous conditions [39]. This hydrolytic behavior is attributed to the presence of silicon-hydrogen bonds, which are susceptible to nucleophilic attack by hydroxide ions [39].
Limited crystallographic data are available for methylphenylsilane itself, though related compounds provide insights into the solid-state organization of similar organosilicon structures [18] [21]. Crystallographic studies of analogous methylphenylsilane derivatives reveal that the silicon atom adopts tetrahedral geometry with bond angles close to the ideal 109.5° [21]. The phenyl ring typically exhibits planarity with the silicon atom slightly out of the aromatic plane due to steric considerations [21].
Intermolecular interactions in the crystalline state are dominated by van der Waals forces between the hydrocarbon portions of adjacent molecules [18]. The silicon-hydrogen bonds may participate in weak intermolecular interactions, though these are generally weaker than conventional hydrogen bonds [18]. The phenyl rings in adjacent molecules can engage in π-π stacking interactions when the crystal packing permits favorable orientation [18].
The molecular organization in crystalline methylphenylsilane derivatives shows preferential alignment that maximizes intermolecular contacts while minimizing steric repulsion [21]. The methyl groups typically adopt orientations that optimize crystal packing efficiency [21]. Temperature-dependent studies indicate that the silicon-carbon bond rotational barriers are relatively low, allowing for conformational flexibility in the solid state [17].
Methylphenylsilane can be systematically compared with structurally related organosilicon compounds to understand structure-property relationships [25]. Phenylsilane, containing three silicon-hydrogen bonds instead of the two found in methylphenylsilane, exhibits higher reactivity due to the increased number of reactive sites [27]. The boiling point of phenylsilane (118-120°C) is lower than that of methylphenylsilane (140-143°C), reflecting the additional methyl group's contribution to molecular weight and van der Waals interactions [27].
Compound | Formula | Molecular Weight | Boiling Point (°C) | Key Structural Features |
---|---|---|---|---|
Methylphenylsilane | C₆H₅SiH₂CH₃ | 122.24 | 140-143 | One phenyl, one methyl, two H on Si |
Phenylsilane | C₆H₅SiH₃ | 108.21 | 118-120 | One phenyl, three H on Si |
Dimethylphenylsilane | C₆H₅SiH(CH₃)₂ | 136.27 | 157 | One phenyl, two methyl, one H on Si |
Diphenylsilane | (C₆H₅)₂SiH₂ | 184.30 | 250-252 | Two phenyl, two H on Si |
Dimethylphenylsilane, with two methyl groups and one silicon-hydrogen bond, shows reduced reactivity compared to methylphenylsilane due to the decreased number of reactive silicon-hydrogen bonds [25]. However, the additional methyl group increases the boiling point to 157°C and enhances hydrolytic stability [39]. The electronic effects of the additional methyl group also influence the ²⁹Si nuclear magnetic resonance chemical shift, providing diagnostic information for structural identification [25].
Diphenylsilane represents a more electron-rich system with two phenyl substituents . This compound exhibits significantly higher boiling point (250-252°C) due to increased molecular weight and enhanced intermolecular π-π interactions between phenyl rings . The electronic influence of two phenyl groups substantially affects the silicon center's reactivity, generally decreasing the electrophilicity compared to methylphenylsilane .
Trimethylphenylsilane, lacking silicon-hydrogen bonds entirely, demonstrates markedly different chemical behavior [42]. This compound shows enhanced thermal stability and reduced reactivity toward nucleophiles due to the absence of reactive silicon-hydrogen bonds [42]. The steric bulk of three methyl groups around silicon also influences the compound's physical properties and reaction kinetics [42].
Methylphenylsilane represents a fundamental organosilicon compound with significant importance in both academic research and industrial applications. The development of efficient and scalable synthetic methodologies for this compound has evolved considerably over the past several decades, encompassing traditional approaches, modern innovations, and environmentally conscious green chemistry strategies.
The Grignard reaction remains the cornerstone methodology for laboratory-scale synthesis of methylphenylsilane [2] [3]. This approach leverages the highly nucleophilic character of organomagnesium reagents to form silicon-carbon bonds through nucleophilic substitution reactions with chlorosilanes.
The most straightforward Grignard approach involves the reaction of phenylmagnesium bromide with methyltrichlorosilane in tetrahydrofuran solvent [3]. The reaction proceeds through a stepwise substitution mechanism where the phenyl group displaces one chlorine atom:
PhMgBr + MeSiCl₃ → MePhSiCl₂ + MgBrCl
This intermediate can then be reduced to methylphenylsilane using lithium aluminium hydride or subjected to further Grignard reactions . The reaction typically achieves yields of 75-85% under optimized conditions, with reaction temperatures ranging from 0°C to reflux conditions depending on the specific chlorosilane substrate [2].
An alternative Grignard route utilizes the reaction between phenylmagnesium bromide and silicon tetrachloride, followed by selective reduction [4]. This approach offers greater control over the substitution pattern but requires careful management of reaction stoichiometry to prevent over-substitution [3]. The formation of multiple products necessitates subsequent purification steps, typically involving fractional distillation or column chromatography [5].
Recent mechanistic investigations have revealed that the Grignard reaction mechanism involves both mononuclear and dinuclear magnesium species in solution [4]. The dinuclear complexes demonstrate enhanced reactivity, particularly in coordinating solvents like tetrahydrofuran, where solvent molecules facilitate the formation of more reactive intermediates [4]. This understanding has led to optimized reaction conditions that maximize the formation of the desired methylphenylsilane product while minimizing side reactions.
The reduction of methylphenyldichlorosilane or related chlorosilane intermediates represents a highly efficient pathway for methylphenylsilane synthesis [6] [7]. Lithium aluminium hydride emerges as the most commonly employed reducing agent, providing clean conversion of silicon-chlorine bonds to silicon-hydrogen bonds [6].
The reduction mechanism proceeds through hydride transfer from the aluminium center to the electrophilic silicon atom [6]. The reaction conditions are typically mild, occurring at room temperature in ethereal solvents such as diethyl ether or tetrahydrofuran [6]. Yields consistently exceed 85-95% for well-optimized systems, making this one of the most reliable synthetic approaches [8].
Diisobutylaluminium hydride represents an alternative reducing agent that offers enhanced selectivity for partial reductions [9]. This reagent demonstrates particular utility when multiple silicon-chlorine bonds are present, allowing for selective reduction to generate specific substitution patterns [9]. The milder reducing conditions also improve functional group compatibility, enabling the synthesis of methylphenylsilane derivatives containing sensitive substituents.
The reduction pathway benefits from the high stability of the silicon-carbon bonds, which remain intact under the reaction conditions [6]. This stability contrasts favorably with analogous tin-carbon systems, which are more prone to reductive cleavage [10]. The reaction workup typically involves careful hydrolysis to remove aluminium residues, followed by distillation to obtain pure methylphenylsilane.
Contemporary synthetic methodologies have introduced several innovative approaches that address limitations of traditional methods [11] [12] [13]. Metal-catalyzed hydrosilylation reactions represent a significant advancement, enabling the direct introduction of methyl groups onto phenylsilane precursors [13] [14].
Copper-catalyzed hydrosilylation has emerged as particularly promising, offering exceptional regio- and enantioselectivity under mild reaction conditions [15] [16]. These systems utilize prochiral silanes and achieve high yields while maintaining excellent stereochemical control [15]. The reaction conditions are notably mild, typically proceeding at room temperature with simple catalytic systems and demonstrating broad substrate compatibility [15].
Iron-catalyzed methodologies have also gained prominence, particularly for hydrogen-deuterium exchange reactions that enable isotopic labeling of methylphenylsilane products [12]. These systems demonstrate unique reactivity patterns, with catalyst activation proceeding through silane-mediated mechanisms rather than traditional hydrogen activation pathways [12]. The iron catalysts show remarkable longevity, maintaining activity for extended reaction periods while achieving quantitative conversions [12].
Electrochemical synthesis represents an emerging frontier in organosilicon chemistry [17]. Recent developments have demonstrated the feasibility of electrochemical approaches for forming silicon-carbon bonds, though these methods are still in early development stages for methylphenylsilane synthesis [17]. The electrochemical approach offers potential advantages in terms of atom economy and environmental impact, though accessibility and reproducibility remain challenges for widespread adoption [17].
The Müller-Rochow process, also known as the direct synthesis or Rochow process, represents the predominant industrial methodology for organosilicon compound production [18] [19] [20]. This process involves the copper-catalyzed reaction between elemental silicon and organic halides, typically methyl chloride, under elevated temperatures [18] [19].
For methylphenylsilane production, the process requires modification to accommodate both methyl and phenyl substituents [21] [22]. The reaction conditions typically involve temperatures of 250-300°C and pressures of 2-5 atmospheres [18] [19]. The copper catalyst, often in the form of a silicon-copper alloy, facilitates the formation of silicon-carbon bonds through a complex mechanism involving copper-silicon intermetallic intermediates [19].
The process achieves silicon conversions of 90-98% and organic halide conversions of 30-90%, depending on the specific operating conditions [19]. However, selectivity to methylphenylsilane remains moderate at 60-80%, necessitating extensive separation and purification systems [23]. The formation of multiple products, including dimethyldichlorosilane, methyltrichlorosilane, and various mixed substitution products, requires sophisticated distillation columns for product isolation [19].
Recent process improvements have focused on catalyst promotion systems using zinc oxide, tin, and phosphorus co-promoters [23]. These modifications enhance dimethyldichlorosilane production, which serves as a key intermediate for methylphenylsilane synthesis through subsequent Grignard reactions [23]. The promoted catalysts demonstrate improved selectivity and extended operating lifetimes compared to conventional copper catalysts [23].
The transition from laboratory to industrial scale presents significant engineering challenges for methylphenylsilane production [24] [25] [26]. Heat transfer limitations represent a primary concern, as the surface area to volume ratio decreases dramatically with scale increase [25]. This necessitates careful reactor design to maintain adequate heat removal capacity and prevent thermal runaway conditions [25].
Mass transfer considerations become increasingly important at industrial scale, particularly for gas-liquid and solid-liquid reaction systems [25] [27]. The Müller-Rochow process involves solid silicon particles, gaseous methyl chloride, and molten copper catalyst, requiring optimization of mixing and contact efficiency [26]. Fluidized bed reactors have emerged as the preferred configuration, providing enhanced mass and heat transfer characteristics [19].
Process intensification strategies have been developed to address scale-up challenges [28]. These approaches focus on maximizing productivity per unit reactor volume while maintaining product quality [29]. Continuous flow systems offer particular advantages for methylphenylsilane synthesis, enabling better control of reaction conditions and improved heat management [29].
The implementation of advanced process control systems becomes essential at industrial scale [27]. Real-time monitoring of reaction temperature, pressure, and composition enables rapid response to process disturbances and optimization of operating conditions [24]. Predictive control algorithms help maintain consistent product quality while maximizing throughput and minimizing energy consumption [24].
Industrial purification of methylphenylsilane requires sophisticated separation technologies to achieve the high purity levels demanded by end-use applications [30] [31] [32]. Distillation remains the primary separation method, typically employing multiple columns with different operating pressures to optimize separation efficiency [33].
High vacuum distillation systems operating at pressures below 1 mmHg enable separation at reduced temperatures, minimizing thermal degradation and improving product quality [8]. The narrow boiling point differences between methylphenylsilane isomers and related compounds necessitate high-efficiency distillation columns with numerous theoretical plates [33].
Quality control protocols encompass multiple analytical techniques to ensure product specifications [30] [31] [34]. Gas chromatography provides quantitative analysis of impurity levels, with detection limits typically below 0.1% for most contaminants [31]. Nuclear magnetic resonance spectroscopy enables structural confirmation and quantification of silicon-containing impurities [35].
Advanced characterization techniques include matrix-assisted laser desorption ionization mass spectrometry for precise molecular weight determination [31]. This technique can resolve mass differences as small as one hydrogen atom, enabling detection of subtle structural variations [31]. Infrared spectroscopy provides complementary structural information and confirms the absence of unwanted functional groups [33].
Batch-to-batch consistency monitoring represents a critical quality control element for industrial production [30]. Statistical process control methods track key quality parameters across multiple production batches, enabling early detection of process drift and implementation of corrective actions [32]. The quality control system must address the entire production process, including raw material specifications, intermediate product quality, and final product characteristics [32].
The development of environmentally sustainable synthetic methodologies has become increasingly important in organosilicon chemistry [36] [37] [38]. Green chemistry principles emphasize waste minimization, energy efficiency, and the elimination of hazardous substances from synthetic processes [36].
Solvent-free synthetic approaches represent a significant advancement in green methylphenylsilane synthesis [39]. These methodologies eliminate organic solvents entirely, relying on neat reactant systems or mechanochemical activation [8]. Ball-milling techniques have demonstrated particular promise, enabling solid-state reactions between silicon-containing precursors and organic electrophiles [8]. The mechanochemical approach achieves high yields while dramatically reducing environmental impact compared to traditional solution-phase methods [8].
Biocatalytic approaches offer another avenue for sustainable methylphenylsilane synthesis [29]. Enzyme-catalyzed reactions proceed under mild conditions with excellent selectivity and minimal waste generation [29]. Lipase-mediated esterification reactions have been successfully scaled from 0.5 grams to 500 grams while maintaining high product yields and enzyme recyclability [29]. The biocatalytic systems demonstrate remarkable stability, with immobilized enzymes retaining activity through multiple reaction cycles [29].
Water-based synthetic methodologies eliminate the need for organic solvents while maintaining high reaction efficiency [40] [37]. Ionic liquid systems provide alternative reaction media that combine the benefits of liquid-phase chemistry with reduced environmental impact [40]. These systems demonstrate excellent recyclability, with ionic liquids maintaining catalytic activity through multiple reaction cycles [40].
Photocatalytic synthesis represents an emerging green chemistry approach that utilizes light energy to drive chemical transformations [36]. Recent developments in photocatalytic methylphenylsilane synthesis have demonstrated the feasibility of using renewable energy sources to power synthetic reactions [36]. These systems offer the potential for continuous operation using solar radiation, further enhancing their environmental sustainability [36].
The integration of multiple green chemistry principles into comprehensive synthetic strategies provides the greatest environmental benefits [36] [37]. Process design approaches that combine solvent elimination, catalyst recyclability, and energy efficiency achieve substantial reductions in environmental impact while maintaining economic viability [29]. Life cycle assessment methodologies enable quantitative evaluation of environmental improvements, guiding the development of increasingly sustainable synthetic processes [36].
Flammable;Irritant